ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound features a tetrahydrothieno[2,3-c]pyridine core, a bicyclic heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:
- Position 2: A 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido substituent. The sulfonamide linkage introduces hydrogen-bonding capacity, while the dihydroquinoline moiety may contribute to receptor affinity .
- Position 3: An ethyl carboxylate group, which improves solubility and serves as a metabolic handle for prodrug strategies .
The compound’s structural complexity suggests applications in targeting enzymes or receptors requiring multivalent interactions, such as kinases or tubulin .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O5S2/c1-2-41-33(38)30-27-18-20-35(21-23-9-4-3-5-10-23)22-29(27)42-32(30)34-31(37)25-14-16-26(17-15-25)43(39,40)36-19-8-12-24-11-6-7-13-28(24)36/h3-7,9-11,13-17H,2,8,12,18-22H2,1H3,(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRDMKFOFZYGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thieno[2,3-c]pyridine core and subsequent modifications to introduce the sulfonamide and benzamide functionalities. The following general procedure outlines the synthetic pathway:
- Formation of Thieno[2,3-c]pyridine : The initial step involves cyclization reactions using appropriate precursors.
- Introduction of Benzyl and Sulfonamide Groups : This is achieved through nucleophilic substitutions and coupling reactions.
- Final Modifications : The carboxylate group is introduced to complete the structure.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro assays such as DPPH and FRAP have been employed to evaluate their ability to scavenge free radicals. The compound's structural features suggest a potential for high antioxidant activity due to the presence of aromatic rings that can stabilize radical species.
Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 10 | ROS generation |
These results indicate a promising profile for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its antiproliferative activity, the compound has demonstrated anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase (LO), which are crucial in inflammatory pathways. The IC50 values for these enzymes were found to be in the low micromolar range, suggesting effective inhibition.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Photoprotective Activity : A study assessed similar compounds for their ability to act as UV filters in sunscreen formulations. Results indicated that they could provide broad-spectrum protection while also exhibiting antioxidant properties.
- Multifunctional Applications : Research has focused on developing multifunctional agents that combine antioxidant and anti-inflammatory properties for therapeutic uses in skin care and cancer treatment.
Comparison with Similar Compounds
Structural Analogues of Thieno[2,3-c]pyridine Derivatives
Key Observations :
- Position 2 Modifications: The target compound’s sulfonamide-dihydroquinoline group (electron-withdrawing) contrasts with the electron-rich trimethoxyanilino group in compound 3e , which is critical for antitubulin activity. Guanidine-like substituents in compounds may enhance basicity, altering pharmacokinetics compared to the sulfonamide group.
- Position 6 Variations: Benzyl (target) vs.
- Functional Group Impact :
- Ethyl carboxylate (target) vs. methyl ester (3e): Ethyl esters generally exhibit slower hydrolysis, prolonging half-life .
Q & A
Q. What are the key structural features of this compound, and how are they elucidated experimentally?
The compound features a tetrahydrothieno[2,3-c]pyridine core, a benzamido linker with a 3,4-dihydroquinoline sulfonyl group, and an ethyl ester moiety. Structural elucidation involves:
- X-ray crystallography to resolve bond angles and distances (e.g., as applied to analogous compounds in and ).
- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm connectivity, particularly for the sulfonylbenzamido and benzyl substituents .
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₃₁H₂₉ClN₂O₄S, MW: 561.09) .
Q. What are the recommended safety protocols for handling this compound in a laboratory setting?
- Storage : Keep away from heat sources and ignition points (P210) in a dry, cool environment .
- Handling : Use personal protective equipment (PPE) and work in a fume hood. Avoid inhalation or skin contact, as advised for structurally related sulfonamide compounds .
- Disposal : Follow institutional guidelines for halogenated organic waste due to the presence of chlorine in the molecular formula .
Q. What synthetic routes are commonly employed to prepare this compound?
The synthesis typically involves:
- Step 1 : Formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization reactions using thiourea or thioamide precursors under reflux conditions .
- Step 2 : Sulfonylation of the 4-aminobenzoyl intermediate with 3,4-dihydroquinoline-1-sulfonyl chloride in anhydrous dichloromethane .
- Step 3 : Esterification of the carboxylic acid intermediate with ethanol under acid catalysis .
Key intermediates should be purified via column chromatography and characterized by TLC .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the yield of the sulfonylation step (Step 2)?
- Variables : Temperature (20–60°C), solvent (DMF vs. DCM), stoichiometry (1:1 to 1:1.5 sulfonyl chloride:amine).
- Response Surface Methodology (RSM) can model interactions between variables. For example, highlights DoE for analogous flow-chemistry syntheses, where higher temperatures in polar solvents (DMF) improve sulfonylation efficiency but may require shorter reaction times to avoid decomposition .
- Validation : Monitor reaction progress via HPLC and compare with predicted yields from statistical models .
Q. How can conflicting data from NMR and X-ray crystallography be resolved for this compound?
- Scenario : Discrepancies in rotational conformers of the benzamido group may arise.
- Solution : Perform variable-temperature NMR to assess dynamic behavior. For example, used X-ray data to confirm the dominant conformation of a related tetrahydrothienopyridine derivative, while NMR captured equilibrium states in solution .
- Computational modeling (DFT or MD simulations) can predict stable conformers and align with experimental data .
Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in pharmacological assays?
- Analog synthesis : Modify the benzyl (e.g., electron-withdrawing groups) or sulfonyl (e.g., morpholino vs. dihydroquinoline) moieties, as seen in and .
- Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays. and emphasize the role of sulfonyl groups in enhancing binding affinity .
- Data analysis : Use clustering algorithms to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How can reaction scalability challenges be addressed for multi-step syntheses?
- Continuous-flow chemistry : Adapt batch processes to flow systems to improve heat/mass transfer, as demonstrated in for diazomethane synthesis .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate purity during scale-up .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. Optimization of Sulfonylation (DoE Example)
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 20 | 60 | 40 |
| Solvent | DCM | DMF | DMF |
| Stoichiometry | 1:1 | 1:1.5 | 1:1.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
